3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid
Description
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research has led to the synthesis and structural elucidation of compounds related to 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid, exploring stereochemistry and synthesis pathways. For instance, the synthesis and stereostructure of various diastereomers of 3-amino-bicyclo[2.2.1]heptane-2-carboxylic acids have been prepared, showcasing the importance of stereochemical control in chemical synthesis (Palkó et al., 2005). Similar efforts have been noted in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, emphasizing the relevance of rigid frameworks in medicinal chemistry (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Hydrogen Bonding and Molecular Geometry
- Studies on related bicyclo compounds have provided insights into hydrogen bonding and molecular geometry, crucial for understanding molecular interactions in chemical and biological systems. For example, the hydroxy carboxylic acid derivatives have shown unique hydrogen bonding patterns and geometrical conformations, contributing to the knowledge on molecular assemblies and interactions (Mague, Ensley, & Chen, 2001).
Catalysis and Organic Synthesis
- The field also extends into catalysis and organic synthesis, where compounds structurally similar to 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid play pivotal roles. For instance, the synthesis of enantiopure analogues of 3-hydroxyproline, starting from configurations related to this acid, underscores the compound's potential in creating bioactive molecules (Avenoza et al., 2002).
Reactions and Mechanistic Insights
- Detailed investigations into the reactions of levulinic acid with norbornane/ene amino acids and diamines offer mechanistic insights into the transformations of bicyclic compounds, paving the way for novel synthetic routes and applications in organic chemistry (Stájer, Szabó, Csámpai, & Sohár, 2004).
Advanced Materials and Functional Monomers
- The chemical versatility of similar structures has been harnessed in the development of advanced materials, evidenced by the synthesis of acrylamide functional monomers from bicyclic compounds, contributing to the field of polymer science and material engineering (Cha, 2014).
Properties
IUPAC Name |
3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNCRMFOHKBEFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908190 | |
Record name | 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10309-20-3 | |
Record name | 2-Methylene-3,3-dimethylbicyclo(2.2.1)heptane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010309203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10309-20-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10309-20-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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